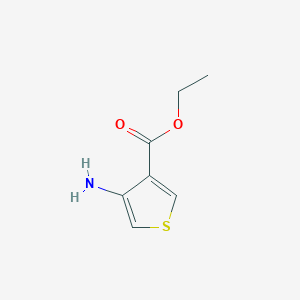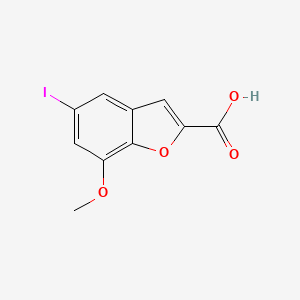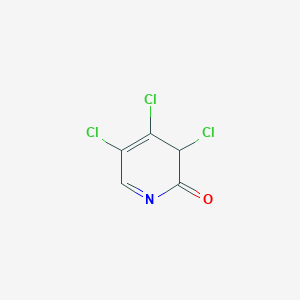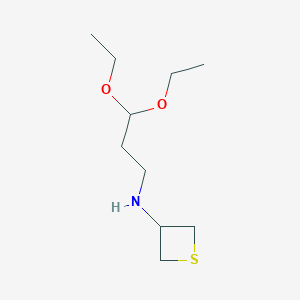![molecular formula C12H15BrClN B15232344 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride](/img/structure/B15232344.png)
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride is a chemical compound with the molecular formula C₁₂H₁₄BrN·HCl It is known for its unique structure, which includes a bromine atom and a hexahydropyridoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride typically involves the bromination of 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify its structure.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the hexahydropyridoquinoline core play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline: Lacks the bromine atom, resulting in different chemical and biological properties.
9-Chloro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness
The presence of the bromine atom in 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H15BrClN |
|---|---|
Poids moléculaire |
288.61 g/mol |
Nom IUPAC |
7-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene;hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14;/h7-8H,1-6H2;1H |
Clé InChI |
FHUCJFNRJCKNEP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=CC3=C2N(C1)CCC3)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15232312.png)


![3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15232327.png)

![(6R,7S,8R)-8-(3,4-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B15232333.png)
![5-Fluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15232338.png)
![4-[(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B15232352.png)


